N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-4-ethylbenzenesulfonamide
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Overview
Description
This compound is a complex organic molecule, likely used in the field of chemistry or biochemistry. Its structure suggests it contains a pyrimidine ring, which is a common structure in many biological molecules, such as nucleotides . It also contains a dimethylamino group, which is often found in various pharmaceuticals and other bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the dimethylamino and ethylbenzenesulfonamide groups . The exact methods would depend on the specific starting materials and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the dimethylamino group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of thiourea derivatives bearing the benzenesulfonamide moiety revealed novel compounds with significant activity against Mycobacterium tuberculosis. The introduction of specific moieties like benzo[1,3]dioxol and 4-morpholinyl-4-phenyl resulted in compounds with potent antimycobacterial activity, highlighting the importance of structural modifications in enhancing biological activity (Ghorab et al., 2017).
Enzyme Inhibitory Activity
Research into sulfonamides derived from 4-methoxyphenethylamine demonstrated inhibitory effects on acetylcholinesterase, suggesting potential therapeutic applications for Alzheimer’s disease. One derivative, in particular, showed comparable inhibitory activity to Neostigmine methylsulfate, indicating the promise of these compounds as acetylcholinesterase inhibitors (Abbasi et al., 2018).
Antioxidant and Enzyme Inhibition
A study on benzenesulfonamides incorporating 1,3,5-triazine structural motifs found that these compounds exhibited moderate antioxidant activity and significant inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase. Such findings suggest the potential utility of these compounds in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Computational Studies
The computational study of a newly synthesized sulfonamide molecule emphasized the importance of structural and electronic properties in drug design. The study provided insights into the compound's potential interactions with biological targets, highlighting computational chemistry's role in the early stages of drug discovery (Murthy et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-4-14-5-7-15(8-6-14)27(24,25)21-16-13-19-18(20-17(16)22(2)3)23-9-11-26-12-10-23/h5-8,13,21H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYUJRRNWWYVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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